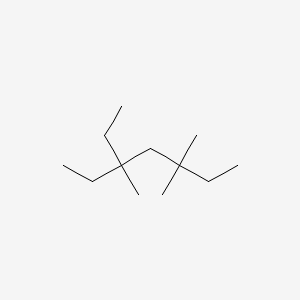
3-Ethyl-3,5,5-trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3,5,5-trimethylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its branched structure, which influences its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3,5,5-trimethylheptane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of branched alkanes like this compound can be achieved through catalytic cracking and isomerization processes. These methods involve the use of catalysts such as zeolites to rearrange the carbon skeleton of straight-chain alkanes into branched structures. The process is carried out at high temperatures and pressures to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,5,5-trimethylheptane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to convert the alkane into alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, they can undergo hydrogenation reactions under specific conditions.
Substitution: Halogenation is a common substitution reaction where halogens like chlorine (Cl2) or bromine (Br2) replace hydrogen atoms in the alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet (UV) light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes with fewer double bonds.
Substitution: Haloalkanes.
Scientific Research Applications
3-Ethyl-3,5,5-trimethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.
Biology: Its derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the formulation of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-3,5,5-trimethylheptane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar molecule, it can dissolve non-polar substances and participate in hydrophobic interactions. Its branched structure also affects its boiling and melting points, making it useful in specific applications where these properties are critical.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4,4-dimethylhexane
- 2,2,4-Trimethylpentane
- 3,3,5-Trimethylheptane
Uniqueness
3-Ethyl-3,5,5-trimethylheptane is unique due to its specific branching pattern, which influences its physical properties such as boiling point, melting point, and solubility. This makes it distinct from other similar compounds and suitable for specialized applications.
Properties
CAS No. |
62198-75-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-3,5,5-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-11(4,5)10-12(6,8-2)9-3/h7-10H2,1-6H3 |
InChI Key |
GCWLDOMARVHVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(C)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















